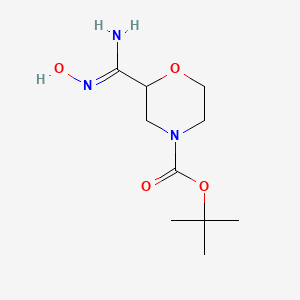
tert-Butyl 2-(N'-hydroxycarbamimidoyl)morpholine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Tert-Butyl 2-(N'-hydroxycarbamimidoyl)morpholine-4-carboxylate is a useful research compound. Its molecular formula is C10H19N3O4 and its molecular weight is 245.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
tert-Butyl 2-(N'-hydroxycarbamimidoyl)morpholine-4-carboxylate (CAS No. 1563881-59-3) is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound contains a morpholine ring, a hydroxycarbamimidoyl moiety, and a tert-butyl group, which together enhance its interaction with various biological targets. This article aims to explore the biological activity of this compound, including its mechanisms of action, interactions with enzymes, and potential therapeutic applications.
Structural Characteristics
The molecular formula of this compound is C10H19N3O4, with a molecular weight of approximately 245.28 g/mol. The compound's structure is characterized by:
- Morpholine Ring : Provides a stable cyclic framework.
- Hydroxycarbamimidoyl Group : Enhances hydrogen bonding capabilities, facilitating interactions with biological macromolecules.
- Tert-Butyl Group : Contributes to lipophilicity, potentially improving membrane permeability.
The biological activity of this compound is primarily attributed to its ability to form non-covalent interactions with enzymes and receptors. The hydroxycarbamimidoyl moiety is particularly significant as it can engage in hydrogen bonding, which may modulate the activity of specific molecular targets.
Key Mechanisms:
- Enzyme Inhibition : The compound has shown potential in inhibiting various enzymes, likely due to its structural components that mimic substrate or inhibitor profiles.
- Protein-Ligand Interactions : Studies indicate that this compound can effectively bind to certain proteins, influencing their functional states.
Biological Activity and Research Findings
Research has demonstrated that this compound interacts with several biological pathways. Below are some notable findings:
Case Studies
-
Enzyme Binding Studies :
- In vitro assays revealed that this compound binds selectively to certain enzymes, demonstrating IC50 values indicative of moderate potency against target enzymes (specific IC50 values not provided in the sources).
- Therapeutic Applications :
Comparative Analysis with Similar Compounds
The following table summarizes the characteristics of structurally similar compounds to highlight the unique features of this compound:
| Compound Name | Molecular Formula | Molecular Weight | Unique Features |
|---|---|---|---|
| Tert-butyl 3-(N'-hydroxycarbamimidoyl)azetidine-1-carboxylate | C9H15N3O4 | 215.25 g/mol | Contains an azetidine ring instead of morpholine |
| Tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate | C10H19N3O3 | 217.27 g/mol | Lacks the hydroxycarbamimidoyl group |
| Tert-butyl 3-(N'-hydroxycarbamimidoyl)piperidine-1-carboxylate | C10H18N4O4 | 226.27 g/mol | Features a piperidine ring |
Eigenschaften
CAS-Nummer |
1563881-59-3 |
|---|---|
Molekularformel |
C10H19N3O4 |
Molekulargewicht |
245.28 g/mol |
IUPAC-Name |
tert-butyl 2-(N'-hydroxycarbamimidoyl)morpholine-4-carboxylate |
InChI |
InChI=1S/C10H19N3O4/c1-10(2,3)17-9(14)13-4-5-16-7(6-13)8(11)12-15/h7,15H,4-6H2,1-3H3,(H2,11,12) |
InChI-Schlüssel |
XSXVXWAWKDJTCF-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)N1CCOC(C1)C(=NO)N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCOC(C1)C(=NO)N |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















